molecular formula C16H14F3N3 B10923328 1-ethyl-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-ethyl-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10923328
M. Wt: 305.30 g/mol
InChI Key: IDLPMESQCMCMED-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound characterized by its unique pyrazolo[3,4-b]pyridine core structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and unique reactivity. The presence of the trifluoromethyl group makes it particularly valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-ethyl-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial production methods often involve optimizing these synthetic routes to maximize yield and minimize costs. This can include the use of continuous flow reactors and other advanced technologies to streamline the synthesis process .

Chemical Reactions Analysis

1-Ethyl-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

1-Ethyl-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts significant chemical stability and unique reactivity, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C16H14F3N3

Molecular Weight

305.30 g/mol

IUPAC Name

1-ethyl-3-methyl-6-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C16H14F3N3/c1-3-22-15-14(10(2)21-22)12(16(17,18)19)9-13(20-15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

IDLPMESQCMCMED-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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